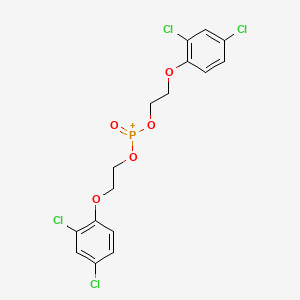
Bis(2-(2,4-dichlorophenoxy)ethyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2,4-dichlorophenoxy)ethyl) phosphite: is a chemical compound with the molecular formula C16H15Cl4O5P and a molecular weight of 460.073 . It is an achiral molecule, meaning it does not have any stereocenters or optical activity . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(2,4-dichlorophenoxy)ethyl) phosphite typically involves the reaction of 2-(2,4-dichlorophenoxy)ethanol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C8H8Cl2O+PCl3→C16H15Cl4O5P+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-(2,4-dichlorophenoxy)ethyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphite group to a phosphine or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various substituted phosphite compounds.
Scientific Research Applications
Bis(2-(2,4-dichlorophenoxy)ethyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used as an additive in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-(2,4-dichlorophenoxy)ethyl) phosphite involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Bis(2-ethylhexyl) phosphite
- Bis(2,2,2-trifluoroethyl) phosphite
- Bis(2-chloroethyl) phosphite
Comparison: Bis(2-(2,4-dichlorophenoxy)ethyl) phosphite is unique due to its specific chemical structure, which includes two 2,4-dichlorophenoxy groups. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to other similar compounds. Its applications in various fields also highlight its versatility and importance in scientific research and industrial processes.
Properties
CAS No. |
74487-72-2 |
|---|---|
Molecular Formula |
C16H14Cl4O5P+ |
Molecular Weight |
459.1 g/mol |
IUPAC Name |
bis[2-(2,4-dichlorophenoxy)ethoxy]-oxophosphanium |
InChI |
InChI=1S/C16H14Cl4O5P/c17-11-1-3-15(13(19)9-11)22-5-7-24-26(21)25-8-6-23-16-4-2-12(18)10-14(16)20/h1-4,9-10H,5-8H2/q+1 |
InChI Key |
NLZKMLHQHSNFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCO[P+](=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



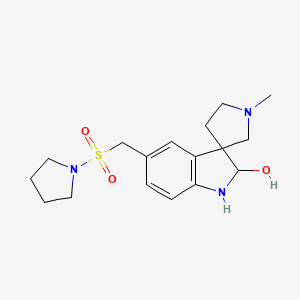
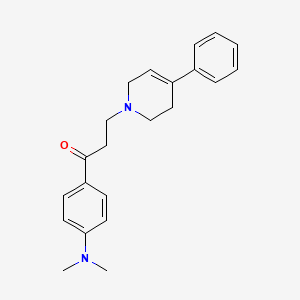

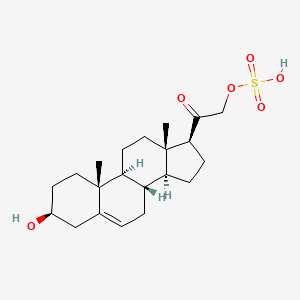
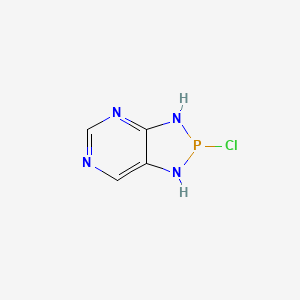

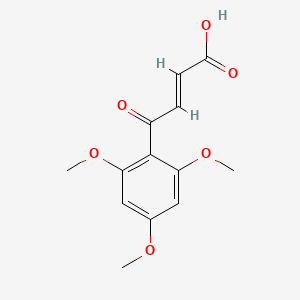
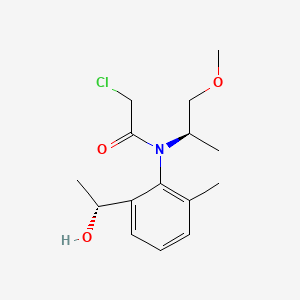

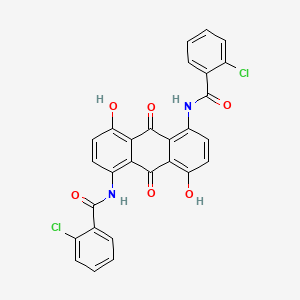
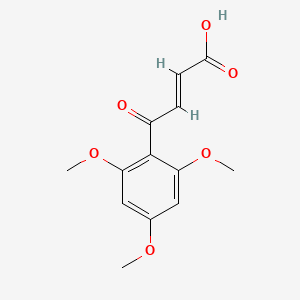
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
